![molecular formula C18H17N3O2S B2429577 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421528-95-1](/img/structure/B2429577.png)

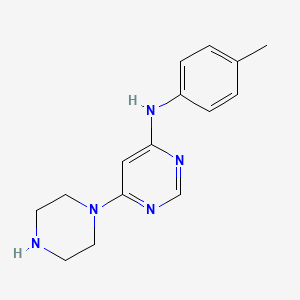

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

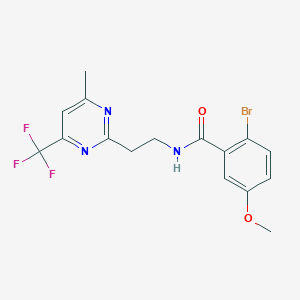

The compound is a derivative of tetrahydronaphthalene, also known as tetralin , which is a partially hydrogenated derivative of naphthalene . The compound also contains a benzo[c][1,2,5]thiadiazole-5-carboxamide group, which is a common motif in pharmaceutical chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the characteristic fused ring structure of tetrahydronaphthalene, with the benzo[c][1,2,5]thiadiazole-5-carboxamide group attached via a methylene bridge .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the tetrahydronaphthalene and benzo[c][1,2,5]thiadiazole-5-carboxamide groups .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Anticancer Evaluation

One study presents the microwave-assisted facile synthesis of novel Schiff’s bases containing a thiadiazole scaffold coupled with benzamide groups. These compounds were evaluated for their in vitro anticancer activity against several human cancer cell lines. The results indicated that most synthesized compounds exhibited promising anticancer activity, with compounds 7k, 7l, 7b, and 7a being highlighted as particularly effective. Additionally, molecular docking and ADMET studies predicted the good oral drug-like behavior of these compounds (Tiwari et al., 2017).

Antimicrobial Activity

Another area of research includes the synthesis of derivatives with potent antimicrobial properties. For instance, a study on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives described their antimicrobial activity against various bacterial and fungal strains. One of the derivatives showed higher antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, indicating the potential of these compounds as antimicrobial agents (Aytemir et al., 2003).

Enzyme Inhibition

The research on N-imidazolyl derivatives of the naphthalene and chroman rings as thromboxane A2 synthase inhibitors is another significant application. These compounds were synthesized and tested for their ability to inhibit thromboxane A2 synthase, with some showing good activity in both in vitro and ex vivo experiments. This study outlines the potential of these derivatives in the treatment of diseases where thromboxane A2 plays a role, demonstrating the broad applicability of such compounds in medicinal chemistry (Cozzi et al., 1991).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(13-5-6-15-16(9-13)21-24-20-15)19-11-18(23)8-7-12-3-1-2-4-14(12)10-18/h1-6,9,23H,7-8,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYLSPNTWLDAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC4=NSN=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

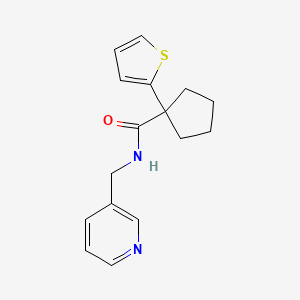

![2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2429494.png)

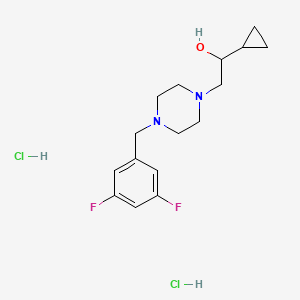

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}ethanone](/img/structure/B2429495.png)

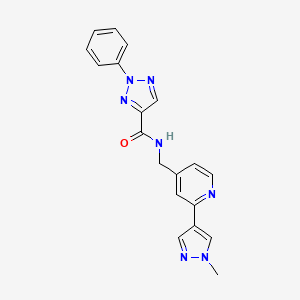

![2-[(2-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2429499.png)

![N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2429500.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2429503.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2429504.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2429508.png)

![5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429511.png)

![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2429513.png)